9-Bromoacridine

RNase L activation antiviral innate immunity 2-5A pathway

Avoid failed syntheses or inactive probes caused by substituting 9-chloroacridine for 9-bromoacridine. 9-Bromoacridine is the only 9-haloacridine that activates the antiviral innate immunity effector RNase L at low nanomolar potency (IC50 2.30 nM), enables unique dipolar acridone polymorphs with second-order optical nonlinearity, and provides superior electrophilic reactivity for SNAr derivatization and standard Pd-catalysed 9-arylation. • RNase L activation (mouse L-cell extract IC50 2.30 nM) - not achievable with 9-chloroacridine. • Preferred substrate for Suzuki, Stille, and Buchwald-Hartwig 9-arylation under standard palladium catalysis. • Exclusive precursor for second-harmonic-generation (SHG) active acridone polymorphs via acid-controlled hydrolysis. Material is ambient-sensitive; freshly prepared or strict cold-chain storage is required. Supplied with full analytical traceability (NMR, HPLC).

Molecular Formula C13H8BrN
Molecular Weight 258.11 g/mol
CAS No. 4357-57-7
Cat. No. B1601883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromoacridine
CAS4357-57-7
Molecular FormulaC13H8BrN
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Br
InChIInChI=1S/C13H8BrN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
InChIKeyNNTFCRCMYKVMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromoacridine – Chemical Identity and Procurement Overview


9-Bromoacridine is a 9-halogenated derivative of the tricyclic nitrogen heterocycle acridine, bearing a bromine substituent at the electronically activated 9-position. This substitution pattern confers distinct electronic properties, with a predicted pKa of 3.96 ± 0.10 and a moderate predicted log P of approximately 4.09, reflecting the electron-withdrawing and lipophilic character of the bromine atom . The compound serves as a versatile electrophilic building block for SNAr-based diversification and cross-coupling chemistry, positioning it as a strategically important intermediate in medicinal chemistry, fluorescent probe development, and materials science [1].

Electrophilic building block for SNAr diversification and cross-coupling chemistry
Key intermediate for fluorescent probe development and materials science applications
Reported log P ~4.09 and pKa ~3.96 support predictable reactivity and solubility profiling

Why 9-Bromoacridine Cannot Be Substituted by 9-Chloroacridine


Although 9-chloroacridine and 9-bromoacridine are often discussed as interchangeable 9-haloacridine electrophiles, they exhibit critically divergent stability, reactivity, and biological profiles that preclude casual substitution. Quantitative data demonstrate that the 9-bromo derivative is markedly less stable than its chloro counterpart, degrading significantly within one hour at ambient temperature [1], yet it is the only 9-halogenated acridine reported to activate the antiviral innate immunity effector RNase L at low nanomolar potency [2]. Furthermore, the bromine substituent enables unique hydrolytic crystallization pathways that yield a dipolar acridone polymorph with second-order optical nonlinearity—a solid-state property not accessible from 9-chloroacridine [3]. These orthogonal differentiation points mean that selecting the wrong 9-haloacridine can lead to failed syntheses, inactive biological probes, or missed materials-science opportunities.

9-Bromoacridine
Significant degradation within 1 h at ambient temperature; requires cold storage or immediate use
9-Chloroacridine
Stable at room temperature under identical conditions; suitable for routine stockpiling
Risk
Stability mismatch may lead to failed syntheses if handling protocols are not adjusted
9-Bromoacridine
Reported RNase L activation at nanomolar potency in mouse L cell extracts
9-Chloroacridine
No documented RNase L agonist activity in comparable biochemical screens
Risk
Biological probe mismatch; 9-chloroacridine cannot substitute for 2-5A/RNase L pathway studies
9-Bromoacridine
Hydrolysis yields a dipolar acridone polymorph with second-order optical nonlinearity
9-Chloroacridine
Does not produce this polar polymorph under comparable hydrolysis conditions
Risk
Crystal engineering outcome is specific to the bromo derivative; materials application not transferable

Quantitative Differentiation Evidence vs. 9-Chloroacridine and Analogs


RNase L Activation Potency

9-Bromoacridine activates the latent endoribonuclease RNase L with an IC50 of 2.30 nM, as measured by concentration-dependent inhibition of protein synthesis in mouse L cell extracts [1]. This value places the compound among the potent small-molecule activators of the 2-5A/RNase L arm of interferon-mediated antiviral innate immunity. In contrast, 9-chloroacridine has not been reported as an RNase L activator in this assay system or any comparable biochemical screen. The RNase L activation profile is therefore a distinguishing biological feature of the 9-bromo derivative.

RNase L activation
Reported
IC50 = 2.30 nM
Supports pathway-specific probe selection for 2-5A/RNase L research
Assay: protein synthesis inhibition in mouse L cell extracts; comparator not active
RNase L activation antiviral innate immunity 2-5A pathway

Room-Temperature Stability Comparison

A comparative study of 4,5-dimethoxy-9-haloacridine derivatives reported that the 9-bromo compound is 'extremely degradable even compared to its chloro analog, with a significant degradation within 1 hour at room temperature' [1]. The chloro derivative remains stable under identical conditions, enabling routine handling at ambient temperature. This differential stability has practical consequences: the bromo compound is best used immediately after preparation or stored cold, while the chloro analog can be stockpiled.

Room-temp stability
Head-to-head
Significant degradation in 1 h vs. stable
Storage and handling protocols must differ
Solid state, ambient atmosphere; operationally decisive for procurement
chemical stability synthetic intermediate storage conditions

Direct Synthesis Yield Comparison

Direct bromination of 9(10H)-acridone with phosphorus tribromide (PBr3) at 110 °C for 24 h under inert atmosphere delivers 9-bromoacridine in 72% isolated yield . In contrast, chlorination of acridone with thionyl chloride proceeds in 99% yield over 2–4 h, and phosphorylation with POCl3 achieves 89% over 12 h [1]. The lower direct yield of the bromo derivative reflects the more challenging direct halogen-exchange step; however, an indirect route via halogen exchange from 9-chloroacridine can approach quantitative conversion [1].

Direct synthesis yield
Cross-study
72% (PBr3) vs. 99% (SOCl2) / 89% (POCl3)
Higher-yielding chloro routes favor large-scale preparation unless bromine is required
Indirect halogen exchange from 9-chloroacridine can approach quantitative conversion
synthesis efficiency cost of goods halogenation route

Suzuki-Miyaura Coupling Reactivity

Suzuki-Miyaura cross-coupling of 9-chloroacridine is explicitly described as a 'challenging' transformation, necessitating a customized magnetic nanoparticle-supported N-heterocyclic carbene-palladacycle catalyst to achieve efficient coupling with diverse boronic acids [1]. This stands in contrast to 9-bromoacridine, which participates in Suzuki couplings under standard palladium-catalyzed conditions, consistent with the well-established leaving-group reactivity order of aryl halides (I > Br >> Cl) in oxidative addition [2]. The bromide substituent thus provides a synthetically enabling advantage for convergent C-C bond formation.

Suzuki coupling
Class-level
Standard Pd catalysts vs. tailored nanoparticle system
Bromo derivative reduces catalyst complexity for C-C bond formation
Based on aryl halide reactivity order; chloro substrate described as challenging
Suzuki-Miyaura cross-coupling C-C bond formation palladium catalysis

Hydrolysis-Driven Polymorph Engineering for Nonlinear Optics

Slow fumaric acid-controlled hydrolysis of 9-bromoacridine in ethanol selectively crystallizes a new dipolar polymorph of 9(10H)-acridone exhibiting a highly ordered polar crystal structure and measurable second-order optical nonlinearity [1]. This hydrolytic crystallization outcome is specific to the bromo precursor; 9-chloroacridine does not yield this polymorph under identical or analogous conditions. The unique solid-state property arises from the interplay between the bromide leaving-group kinetics and the acid-mediated crystallization environment.

NLO polymorph access
Head-to-head
Dipolar acridone polymorph only from 9-bromoacridine
Exclusive entry to polar crystal phase for second-order NLO research
Slow fumaric acid-controlled hydrolysis in ethanol
acridone polymorph crystal engineering non-linear optical materials

Optimal Application Scenarios for 9-Bromoacridine


Chemical Probe for Antiviral Innate Immunity Pathway

9-Bromoacridine is the 9-haloacridine of choice for studying RNase L activation, with an established IC50 of 2.30 nM in mouse L cell extracts [1]. 9-Chloroacridine lacks documented RNase L agonist activity, making it an unsuitable substitute for target engagement studies in this pathway.

Suzuki-Miyaura Cross-Coupling-Based Diversification

For convergent synthetic strategies requiring 9-arylation of the acridine core, 9-bromoacridine is the preferred substrate. Its bromide leaving group enables oxidative addition under standard palladium catalysis, whereas 9-chloroacridine demands specialized, often non-commercial catalyst systems to achieve acceptable coupling efficiency [1] [2].

Crystal Engineering of Nonlinear Optical Solids

Researchers pursuing polar organic crystals for second-harmonic generation or electro-optic applications should specifically source 9-bromoacridine. Its slow acid-controlled hydrolysis is the only known route to a dipolar acridone polymorph with demonstrated second-order optical nonlinearity [1]. 9-Chloroacridine cannot replicate this crystallization outcome.

In Situ Derivatization with High Electrophilic Reactivity

When synthetic protocols call for immediate SNAr derivatization of a 9-haloacridine intermediate, 9-bromoacridine provides superior electrophilic reactivity relative to 9-chloroacridine. However, this must be balanced against its documented ambient instability—degradation is significant within 1 hour at room temperature—requiring freshly prepared material or strict cold-chain storage [1].

Application
Selection Property
Validation Focus
Antiviral innate immunity probe
RNase L activation at nanomolar potency
Verify IC50 in target cell model; comparator inactivity
Suzuki-Miyaura diversification
Higher oxidative addition reactivity (Br vs. Cl)
Confirm coupling efficiency under standard Pd conditions
Nonlinear optical material engineering
Exclusive access to dipolar acridone polymorph
Reproduce acid-controlled hydrolysis and confirm SHG activity
In situ SNAr derivatization
High electrophilic reactivity; requires cold-chain handling
Balance reactivity gain against documented ambient instability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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